Cas no 67-06-1 (Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide)

Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide structure
67-06-1 structure
Product Name:Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide
Numero CAS:67-06-1
MF:C12H20BrNO
MW:274.197302818298
CID:1713740
PubChem ID:6203
Update Time:2025-04-21

Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide Proprietà chimiche e fisiche

Nomi e identificatori

    • Trimethyl-[2-(2-methylphenoxy)ethyl]azanium;bromide
    • Trimethyl-(2-o-tolyloxy-aethyl)-ammonium, Bromid
    • Choline o-tolyl ether bromide
    • TM 18
    • LS-19098
    • n,n,n-trimethyl-2-(2-methylphenoxy)ethanaminium bromide
    • trimethyl-(2-o-tolyloxy-ethyl)-ammonium, bromide
    • AR-1K0870
    • AMMONIUM, (2-(o-TOLYLOXY)ETHYL)TRIMETHYL-, BROMIDE
    • (2-(o-Tolyloxy)ethyl)trimethylammonium bromide
    • AC1Q1RE6
    • AC1L1M0L
    • Trimethyl-(2-o-tolyloxy-aethyl)-ammonium, Bromid; Choline o-tolyl ether bromide; TM 18; LS-19098; n,n,n-trimethyl-2-(2-methylphenoxy)ethanaminium bromide; trimethyl-(2-o-tolyloxy-ethyl)-ammonium, bromide; AR-1K0870; AMMONIUM, (2-(o-TOLYLOXY)ETHYL)TRIMETHYL-, BROMIDE; (2-(o-Tolyloxy)ethyl)trimethylammonium bromide; AC1Q1RE6; AC1L1M0L;
    • 67-06-1
    • N,N,N-Trimethyl-2-(2-methylphenoxy)ethan-1-aminium bromide
    • DTXSID20985820
    • beta-(o-Toloxy)ethyltrimethylammonium bromide
    • Inchi: 1S/C12H20NO.BrH/c1-11-7-5-6-8-12(11)14-10-9-13(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1
    • Chiave InChI: SJYDJVHITWHSES-UHFFFAOYSA-M
    • Sorrisi: [Br-].O(C1C=CC=CC=1C)CC[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 252.9163
  • Massa monoisotopica: 273.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2A^2

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 9.23
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.